

A Comparative Analysis of Angeloyl Gomisin H Using ^1H and ^{13}C -NMR Spectroscopy

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Compound of Interest

Compound Name: Angeloyl gomisin H

CAS No.: 66056-22-2

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A Technical Guide for Researchers and Drug Development Professionals

Introduction to Angeloyl Gomisin H and the Role of NMR

Angeloyl gomisin H is a member of the dibenzocyclooctadiene lignan family, characterized by a unique and complex chemical architecture.[1] These compounds, isolated from Schisandra species, have garnered considerable attention for their potential therapeutic applications.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of such complex natural products.[3][4] Through the detailed analysis of ^1H and ^{13}C -NMR spectra, researchers can elucidate the precise connectivity and stereochemistry of the molecule, which is crucial for understanding its structure-activity relationships.

This guide presents a detailed experimental protocol for acquiring high-quality NMR data for **Angeloyl gomisin H** and provides a comprehensive analysis of its ^1H and ^{13}C -NMR spectra. Furthermore, a comparative analysis with structurally similar lignans, Gomisin H and

Tigloylgomisin H, will highlight the key spectral differences arising from variations in their substituent groups.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following is a detailed, step-by-step methodology for the acquisition of ^1H and ^{13}C -NMR spectra of **Angeloyl gomisin H** and its analogues.

1. Sample Preparation:

- **Purity:** Ensure the sample of **Angeloyl gomisin H** is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved through techniques such as column chromatography or preparative HPLC.
- **Solvent:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.6 mL of deuterated chloroform (CDCl_3). CDCl_3 is a common choice for lignans of this type due to its excellent solubilizing properties and relatively simple residual solvent signal.
- **Internal Standard:** Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.
- **NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer:

- **^1H -NMR Acquisition:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - **Spectral Width:** Approximately 12-16 ppm.
 - **Acquisition Time:** 2-4 seconds.
 - **Relaxation Delay:** 1-2 seconds.

- Number of Scans: 16-64 scans, depending on the sample concentration.
- Temperature: 298 K (25 °C).
- ¹³C-NMR Acquisition:
 - Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
 - Spectral Width: Approximately 200-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 scans, or more, as ¹³C has a low natural abundance.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals in the ¹H-NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H-NMR spectrum to deduce proton-proton connectivities.

Fig. 1: Experimental workflow for NMR analysis.

Spectral Data of Angeloyl Gomisin H

The following tables summarize the assigned ¹H and ¹³C-NMR spectral data for **Angeloyl gomisin H**, recorded in CDCl₃.

Table 1: ¹H-NMR Spectral Data of **Angeloyl Gomisin H** (in CDCl₃)

| Position | Chemical Shift (δ , ppm) | Multiplicity | J (Hz) |
|----------|----------------------------------|--------------|-----------|
| 4 | 6.69 | s | |
| 11 | 6.56 | s | |
| 6a | 2.74 | d | 13.6 |
| 6b | 2.33 | d | 13.6 |
| 8 | 1.88 | dq | 13.6, 6.8 |
| 9a | 2.70 | dd | 13.6, 6.8 |
| 9b | 2.41 | dd | 13.6, 2.4 |
| 18 | 0.85 | d | 6.8 |
| 18' | 1.25 | s | |
| 21 | 5.89 | q | 7.2 |
| 22 | 1.75 | s | |
| 23 | 1.76 | d | 7.2 |
| 1'-OMe | 3.54 | s | |
| 2'-OMe | 3.84 | s | |
| 3'-OMe | 3.84 | s | |
| 12'-OMe | 3.87 | s | |
| 13'-OMe | 3.91 | s | |

Table 2: ^{13}C -NMR Spectral Data of **Angeloyl Gomisin H** (in CDCl_3)

| Position | Chemical Shift (δ , ppm) |
|----------|----------------------------------|
| 1 | 151.2 |
| 2 | 140.4 |
| 3 | 151.8 |
| 4 | 110.2 |
| 5 | 135.2 |
| 6 | 40.0 |
| 7 | 86.8 |
| 8 | 45.6 |
| 9 | 34.2 |
| 10 | 137.9 |
| 11 | 104.8 |
| 12 | 149.2 |
| 13 | 141.6 |
| 14 | 124.6 |
| 15 | 126.2 |
| 16 | 133.0 |
| 17 | 13.4 |
| 18 | 21.6 |
| 1' | 168.0 |
| 2' | 128.4 |
| 3' | 138.2 |
| 4' | 15.8 |
| 5' | 20.5 |

| | |
|--------|------|
| 1-OMe | 61.0 |
| 2-OMe | 56.0 |
| 3-OMe | 56.0 |
| 12-OMe | 61.2 |
| 13-OMe | 60.8 |

Comparative Spectral Analysis

To understand the influence of different ester functionalities on the NMR spectra of dibenzocyclooctadiene lignans, we will compare the data of **Angeloyl gomisin H** with that of Gomisin H (lacking the ester group at C-1) and Tigloylgomisin H (possessing a tigloyl ester at C-1).

Table 3: Comparative ¹H-NMR Data (Key Protons, in CDCl₃)

| Proton | Angeloyl Gomisin H (δ, ppm) | Gomisin H (δ, ppm) | Tigloylgomisin H (δ, ppm) |
|---------------------|------------------------------|--------------------|-------------------------------|
| H-4 | 6.69 | 6.70 | 6.69 |
| H-11 | 6.56 | 6.58 | 6.56 |
| H-6a/b | 2.74, 2.33 | ~2.4-2.8 | ~2.7-2.4 |
| H-8 | 1.88 | ~1.9 | ~1.9 |
| C18-H ₃ | 0.85 | 0.84 | 0.85 |
| C18'-H ₃ | 1.25 | 1.24 | 1.25 |
| Ester Protons | 5.89 (q), 1.75 (s), 1.76 (d) | - | 6.88 (qq), 1.79 (s), 1.78 (d) |

Table 4: Comparative ¹³C-NMR Data (Key Carbons, in CDCl₃)

| Carbon | Angeloyl Gomisin H (δ , ppm) | Gomisin H (δ , ppm) | Tigloylgomisin H (δ , ppm) |
|------------------|--------------------------------------|-----------------------------|------------------------------------|
| C-1 | 151.2 | 148.1 | 151.2 |
| C-2 | 140.4 | 139.0 | 140.4 |
| C-14 | 124.6 | 125.7 | 124.6 |
| C-1' (Ester C=O) | 168.0 | - | 167.8 |
| C-2' (Ester C=C) | 128.4 | - | 128.2 |
| C-3' (Ester C=C) | 138.2 | - | 138.9 |

Analysis of Spectral Differences:

The most significant differences in the NMR spectra of these three compounds arise from the presence and nature of the ester group at the C-1 position.

- $^1\text{H-NMR}$:** The aromatic protons (H-4 and H-11) and the protons on the cyclooctadiene ring show very similar chemical shifts across the three compounds, indicating that the core structure is conserved. The key differentiating signals are those of the ester moiety. **Angeloyl gomisin H** exhibits a quartet at δ 5.89 ppm and two methyl signals at δ 1.75 and 1.76 ppm, characteristic of the angeloyl group. In contrast, Tigloylgomisin H displays a quartet of quartets at δ 6.88 ppm and two methyl signals at δ 1.79 and 1.78 ppm, which are indicative of the tigloyl group. Gomisin H, lacking this ester, shows no such signals in this region.
- $^{13}\text{C-NMR}$:** The presence of the ester group significantly impacts the chemical shift of the C-1 carbon. In **Angeloyl gomisin H** and Tigloylgomisin H, the C-1 signal is shifted downfield to \sim 151.2 ppm compared to \sim 148.1 ppm in Gomisin H, due to the deshielding effect of the ester carbonyl. The carbonyl carbon of the ester group itself appears at \sim 168.0 ppm in **Angeloyl gomisin H** and \sim 167.8 ppm in Tigloylgomisin H. The olefinic carbons of the angeloyl and tigloyl groups are also clearly observable in their respective spectra.

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